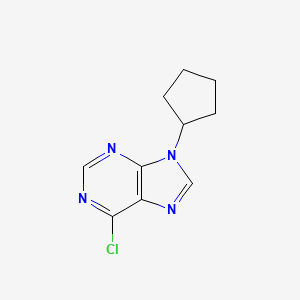

6-Chloro-9-cyclopentyl-9h-purine

Description

Propriétés

Numéro CAS |

5444-81-5 |

|---|---|

Formule moléculaire |

C10H11ClN4 |

Poids moléculaire |

222.67 g/mol |

Nom IUPAC |

6-chloro-9-cyclopentylpurine |

InChI |

InChI=1S/C10H11ClN4/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2 |

Clé InChI |

UHTKSLVKLNJYII-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)N2C=NC3=C2N=CN=C3Cl |

SMILES canonique |

C1CCC(C1)N2C=NC3=C2N=CN=C3Cl |

Autres numéros CAS |

5444-81-5 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 Cyclopentyl 9h Purine

N-9 Alkylation Strategies for Cyclopentyl Substitution

The introduction of a cyclopentyl group at the N-9 position of the purine (B94841) ring is a key step in the synthesis of the title compound. This transformation is typically achieved through N-alkylation of a purine precursor.

Nucleophilic Substitution of 6-Chloropurine (B14466) with Cyclopentyl Bromide

The most direct route to 6-Chloro-9-cyclopentyl-9H-purine involves the nucleophilic substitution of 6-chloropurine with cyclopentyl bromide. nih.gov This reaction is generally carried out in the presence of a base, which deprotonates the purine ring, enhancing its nucleophilicity. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing the formation of byproducts.

Regioselectivity in N-9 Alkylation and Structural Confirmation

A significant challenge in the alkylation of purines is controlling the regioselectivity, as alkylation can occur at either the N-7 or N-9 position of the purine nucleus. ub.edunih.gov In the case of 6-chloropurine, alkylation with alkyl halides under basic conditions typically results in a mixture of N-7 and N-9 isomers, with the N-9 isomer being the major product due to its thermodynamic stability. nih.govresearchgate.net However, reaction conditions can be tuned to favor one isomer over the other. For instance, microwave-assisted reactions have been shown to improve regioselectivity and reduce reaction times. ub.edu

The structural confirmation of the N-9 alkylated product is unequivocally established using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and Heteronuclear Multiple Bond Correlation (HMBC), is instrumental in distinguishing between the N-9 and N-7 isomers. nih.govresearchgate.net

Functionalization at the C-6 Position via Nucleophilic Substitution

The chlorine atom at the C-6 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing a wide range of functional groups. researchgate.net

Amination Reactions with Various Amine and Piperazine (B1678402) Derivatives

A common and significant modification is the amination of the C-6 position. This is achieved by reacting this compound with various primary or secondary amines, including a diverse array of piperazine derivatives. nih.gov These reactions are typically performed in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. nih.gov This strategy has been successfully employed to synthesize libraries of 6-amino and 6-piperazinyl-9-cyclopentylpurine derivatives for biological screening. nih.govnih.gov

Influence of Reaction Conditions on Product Yield and Purity

The efficiency of the amination reaction is highly dependent on the reaction conditions. Factors such as the nature of the solvent, the type and amount of base used, the reaction temperature, and the duration of the reaction all play a critical role in determining the product yield and purity. For instance, microwave irradiation has been effectively utilized to accelerate these reactions, often leading to higher yields in shorter timeframes. researchgate.net The choice of solvent can also influence the solubility of the reactants and the reaction rate.

Table 1: Representative Amination Reactions of this compound

| Amine/Piperazine Derivative | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1-phenylpiperazine | Et3N | EtOH | Reflux | 95 | nih.gov |

| 1-(p-tolyl)piperazine | Et3N | EtOH | Reflux | 94 | nih.gov |

| Various Amines | - | Water | Microwave | Good to Excellent | researchgate.net |

This table is for illustrative purposes and specific yields may vary based on the exact substrate and reaction conditions.

Derivatization and Further Chemical Modifications

Beyond amination, the versatile this compound can undergo a variety of other chemical transformations to generate novel derivatives. The reactivity of the C-6 position allows for the introduction of oxygen, and sulfur nucleophiles, leading to the formation of ether and thioether linkages, respectively. nih.gov

Furthermore, the purine ring itself can be subjected to further modifications. For example, direct C-H functionalization at other positions of the purine core, such as C-8 cyanation, has been reported for related 6-chloropurine derivatives, opening up avenues for even greater molecular diversity. mdpi.com These subsequent modifications allow for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.

Synthesis of 6,9-Disubstituted Purine Analogues

The synthesis of 6,9-disubstituted purine analogues from this compound primarily involves nucleophilic substitution at the C6 position. The chlorine atom at this position is a good leaving group, readily displaced by various nucleophiles.

A common strategy involves the reaction of this compound with amines, particularly piperazine derivatives. For instance, a series of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogues were synthesized by reacting this compound with pre-synthesized (4-substituted phenyl)sulfonyl piperazines in the presence of a base, such as triethylamine, under reflux conditions in ethanol. nih.gov This amination reaction results in the formation of a new carbon-nitrogen bond at the C6 position. nih.gov

Another approach to 6,9-disubstituted purines involves the Suzuki coupling reaction. Although this method is often used to create carbon-carbon bonds, it can be adapted for the synthesis of 6-aryl-9-cyclopentylpurines. This typically involves the reaction of a boronic acid derivative with the 6-chloro-purine, catalyzed by a palladium complex like Pd(PPh₃)₄. nih.gov

The following table summarizes representative examples of 6,9-disubstituted purine analogues synthesized from this compound.

| Substituent at C6 | Reagents and Conditions | Resulting Analogue | Reference |

| 4-(Phenylsulfonyl)piperazin-1-yl | (Phenylsulfonyl)piperazine, (Et)₃N, EtOH, reflux | 6-(4-(Phenylsulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purine | nih.gov |

| 4-(4-Chlorophenylsulfonyl)piperazin-1-yl | (4-Chlorophenylsulfonyl)piperazine, (Et)₃N, EtOH, reflux | 6-(4-(4-Chlorophenylsulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purine | nih.gov |

| 4-(4-Fluorophenylsulfonyl)piperazin-1-yl | (4-Fluorophenylsulfonyl)piperazine, (Et)₃N, EtOH, reflux | 6-(4-(4-Fluorophenylsulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purine | nih.gov |

Exploration of 2,6,9-Trisubstituted Purine Frameworks

The development of 2,6,9-trisubstituted purine frameworks often starts from a purine core that allows for sequential and regioselective modifications. While direct synthesis from this compound is less common for introducing a substituent at the 2-position, this compound can be a crucial intermediate in a multi-step synthesis.

A general strategy for creating 2,6,9-trisubstituted purines involves starting with a di- or tri-halogenated purine. For example, 2-fluoro-6-chloropurine can be used as a starting material. nih.gov The synthesis of 2,6,9-trisubstituted purines often involves a series of nucleophilic substitution reactions where the different reactivities of the halogen atoms at the C2 and C6 positions are exploited.

Research into novel 6,8,9-trisubstituted purine analogues has also been conducted, starting from 4,6-dichloro-5-nitropyrimidine (B16160). tubitak.gov.tr This multi-step process ultimately leads to purine derivatives with substituents at the C6, C8, and N9 positions. tubitak.gov.tr This highlights the broader strategies employed to access polysubstituted purine systems, where the cyclopentyl group at N9 is a common feature.

Introduction of Diverse Chemical Moieties (e.g., Phenylsulfonyl, Fluoro)

The introduction of diverse chemical moieties onto the this compound scaffold is key to modulating the biological activity of the resulting analogues.

Phenylsulfonyl Groups: As previously mentioned, phenylsulfonyl groups are commonly introduced at the C6 position via a piperazine linker. nih.gov This is achieved by reacting this compound with a pre-functionalized piperazine carrying the desired phenylsulfonyl moiety. nih.gov The synthesis of these piperazine intermediates involves the reaction of piperazine with a substituted phenylsulfonyl chloride. nih.gov

Fluoro Groups: The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule. While direct fluorination of this compound is not a commonly reported method, fluoro-substituted analogues are often synthesized by incorporating fluorine-containing building blocks. For example, 6-(4-(4-fluorophenyl)piperazin-1-yl)-9-cyclopentyl-9H-purine has been synthesized. nih.govresearchgate.net In this case, the fluorine atom is part of the substituent introduced at the C6 position.

The following table provides examples of diverse moieties introduced onto the 9-cyclopentylpurine (B8656152) core.

| Moiety | Position of Introduction | Method of Introduction | Resulting Compound | Reference |

| Phenylsulfonyl | C6 (via piperazine) | Nucleophilic substitution with 1-(phenylsulfonyl)piperazine | 6-(4-(Phenylsulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purine | nih.gov |

| 4-Fluorophenyl | C6 (via piperazine) | Nucleophilic substitution with 1-(4-fluorophenyl)piperazine | 6-(4-(4-Fluorophenyl)piperazin-1-yl)-9-cyclopentyl-9H-purine | nih.govresearchgate.net |

| 2-Nitrophenylsulfonyl | N9 | Reaction of 6-chloropurine with 2-nitrobenzenesulfonyl chloride followed by alkylation with a cyclopentyl halide | 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine (cyclopentyl analogue not explicitly detailed) | nih.govnih.gov |

Development of Homologated and Cyclized Analogues

The structural diversity of purine analogues can be further expanded through homologation and cyclization reactions. Homologation involves the extension of a substituent by one or more methylene (B1212753) groups. While specific examples of homologation starting directly from this compound are not extensively detailed in the provided search results, the principle can be applied to the synthesis of the substituents before their attachment to the purine core.

Cyclized analogues represent another important class of modified purines. For instance, the synthesis of purine derivatives can involve the formation of additional rings fused to the purine core or as part of the substituents. Research has been conducted on 2,7,9-trisubstituted purin-8-ones, where the purine ring itself is part of a larger, more complex structure. imtm.cz The cyclopentyl group at the N9 position is a feature in some of these advanced analogues, highlighting its compatibility with complex synthetic schemes. imtm.cz

Molecular Mechanisms of Action and Biological Targets

Enzyme Modulation and Inhibition Profiles

The biological significance of 6-Chloro-9-cyclopentyl-9H-purine lies in its role as a precursor to a class of compounds that exhibit a range of enzyme modulation and inhibition profiles. Research has primarily focused on the development of substituted purine (B94841) analogs with enhanced potency and selectivity for various therapeutic targets.

Purine Nucleoside Phosphorylase (PNP) Inhibition Mechanisms

Currently, there is a lack of specific research findings detailing the direct inhibitory mechanisms of this compound or its immediate derivatives on Purine Nucleoside Phosphorylase (PNP).

Kinase Inhibition Studies

The 9-cyclopentylpurine (B8656152) scaffold is a key feature in a number of potent kinase inhibitors. The derivatization of this compound, particularly at the 2 and 6 positions, has yielded compounds with significant inhibitory activity against a range of protein kinases.

There is no direct scientific evidence available to date that demonstrates the modulation of the Phosphoinositide 3-Kinase (PI3K) delta pathway by this compound or its closely related derivatives. However, other purine analogs have been investigated as PI3K inhibitors. For instance, IC87114, a compound with a 6-amino-9H-purinyl methyl group, is a potent and selective inhibitor of the PI3Kδ isoform. nih.gov This highlights the potential of the purine scaffold in targeting this pathway, though specific data for 9-cyclopentyl derivatives remains to be elucidated.

Derivatives of this compound have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival signaling pathways.

Newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl-containing purine nucleobase analogs have demonstrated the ability to induce apoptosis in hepatocellular carcinoma cells by inhibiting Src. nih.gov Specifically, treatment of Huh7 liver cancer cells with compounds 19 and 23, which are derivatives of this compound, led to a significant decrease in the levels of phosphorylated Src (phospho-Src), indicating an inhibition of Src protein activation. nih.gov The inactivation of c-Src kinase triggers a cascade of events, including the dephosphorylation of the retinoblastoma protein (Rb) and a decrease in the levels of cyclin E and Cdk2, ultimately leading to cell cycle arrest and apoptosis. nih.gov

| Compound | Cell Line | Concentration | Effect on Src Pathway |

|---|---|---|---|

| Compound 19 (derivative) | Huh7 | 5 µM | Significant decrease in phospho-Src levels, decreased phospho-Rb, cyclin E, and cdk2 |

| Compound 23 (derivative) | Huh7 | 5 µM | Significant decrease in phospho-Src levels |

A significant body of research has focused on 2,6,9-trisubstituted purines derived from this compound as inhibitors of FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and platelet-derived growth factor receptors (PDGFR). A patent for novel 2,6-disubstituted-9-cyclopentyl-9H-purines highlights their potential as inhibitors of FLT3, CDK, and PDGFR for the treatment of diseases like acute myeloid leukemia (AML). google.com

Studies on 2,6,9-trisubstituted purine derivatives have shown potent inhibitory activity against FLT3-ITD (internal tandem duplication), a common mutation in AML. nih.gov For example, novel 2,6,9-trisubstituted purines have shown significant cytotoxic activity in MV4-11 and EOL-1 cell lines, which is correlated with FLT3-ITD and PDGFRα inhibition. nih.gov These compounds were also found to affect the MAPK and STAT pathways in treated MV4-11 cells and induce cell cycle arrest in the G1 phase. nih.gov Another study reported on 2,6,9-trisubstituted purines with nanomolar potency against PDGFRα. nih.gov

Furthermore, research into 2,7,9-trisubstituted purin-8-ones, with a cyclopentyl group at the 9-position, has identified compounds with potent inhibitory activity against both CDK4 and FLT3. nih.gov

| Compound Type | Target Kinase | Observed Activity | Cell Line |

|---|---|---|---|

| 2,6,9-trisubstituted purines | FLT3-ITD, PDGFRα | Significant cytotoxic activity, G1 phase cell cycle arrest | MV4-11, EOL-1 |

| 2,6,9-trisubstituted purines | PDGFRα | Nanomolar potency, inhibition of autophosphorylation | EOL-1 |

| 2,7,9-trisubstituted purin-8-ones | CDK4, FLT3 | Potent inhibitory activities | - |

Kinome screening has revealed that derivatives of this compound can interact with other important kinases. A KINOMEscan™ analysis demonstrated that a novel purine analog, compound 19, selectively interacts with Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK). nih.gov ALK is a receptor tyrosine kinase, and BTK is a non-receptor tyrosine kinase that functions as an upstream activator of c-Src and is also known to interact with ALK. nih.gov This suggests a complex interplay of kinase inhibition by these purine derivatives, potentially leading to broader therapeutic effects.

Inhibition of Viral DNA Polymerases through Active Triphosphate Derivatives

Purine analogs often exert their antiviral effects by targeting the viral replication machinery. mdpi.com The general mechanism involves the intracellular conversion of the nucleoside analog into its active triphosphate form. mdpi.com This bioactivation allows the analog to mimic natural nucleoside triphosphates, the essential building blocks for DNA and RNA synthesis. mdpi.comnih.gov

Once in the active triphosphate state, these molecules can act as competitive inhibitors of viral DNA polymerases. mdpi.com The viral polymerase may incorporate the analog into the growing DNA chain, leading to premature termination of replication. This is a common mechanism of action for many antiviral drugs. nih.gov

While direct studies detailing the conversion of this compound to its triphosphate derivative and subsequent inhibition of viral DNA polymerases are not extensively documented in the provided research, related 6-substituted purine derivatives have demonstrated significant antiviral activity. For instance, certain 6-substituted 9-β-d-ribofuranosylpurines are active against DNA viruses such as herpes simplex virus (HSV), cytomegalovirus (CMV), and vaccinia virus. nih.gov This suggests that purine scaffolds containing a 6-chloro substitution are promising for the development of antiviral agents that likely operate through the inhibition of viral polymerases. nih.gov

Cellular Pathway Interventions

Derivatives of this compound have been shown to intervene in critical cellular pathways that regulate cell growth, proliferation, and survival. These interventions are key to their observed anti-cancer effects.

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by initiating cell-cycle arrest and apoptosis in response to cellular stress. nih.gov While the induction of apoptosis is a confirmed outcome of treatment with derivatives of this compound, current research primarily links this effect to other signaling pathways rather than direct activation of p53. nih.govnih.gov

For example, studies on newly synthesized analogs show that apoptosis is induced in liver cancer cells through the inactivation of the c-Src kinase and subsequent downstream signaling. nih.gov Although some anticancer agents are known to restore wild-type function to mutant p53 to induce apoptosis, direct evidence for this mechanism has not been prominently reported for derivatives of this compound. nih.gov

A significant mechanism of action for this compound derivatives is the modulation of key cell signaling pathways involved in cancer progression.

Inhibition of the c-Src Kinase Pathway : Research has demonstrated that newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs are potent inducers of apoptosis in hepatocellular carcinoma cells by inhibiting the proto-oncogenic c-Src tyrosine kinase. nih.gov The inactivation of c-Src is a central event in their anticancer activity. nih.gov Further investigation of a lead compound from this series, compound 19, revealed that it selectively targets and inhibits Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK), which are upstream activators of c-Src. nih.gov This inhibition leads to reduced levels of phospho-Src and phospho-Rb, as well as decreased levels of cyclin E and cdk2, ultimately culminating in apoptosis. nih.gov

Downregulation of Hedgehog Pathway Genes : In the context of the Hedgehog (HH) signaling pathway, purine derivatives have been identified as antagonists of the Smoothened (SMO) receptor. nih.gov A specific 2,6,9-trisubstituted purine, designated compound 4s, was shown to downregulate the expression of PTCH and GLI1, which are well-known target genes of the HH pathway. nih.gov This provides clear evidence of pathway modulation at the level of gene expression.

Interference with the cell cycle is a hallmark of many anti-cancer agents. Derivatives of this compound have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.

Treatment of liver cancer cells with these purine analogs led to a significant increase in the SubG1 cell population, which is an indicator of apoptosis. nih.gov The mechanism is linked to the inhibition of the c-Src kinase. Activated c-Src typically promotes the progression of cells into the S-phase of the cell cycle by activating the cyclin E–Cdk2 complex, which then phosphorylates the retinoblastoma protein (Rb). nih.gov By inhibiting c-Src, these purine analogs prevent this cascade, leading to cell cycle disruption and apoptosis. nih.gov Other studies on different 6-chloropurine (B14466) nucleosides have demonstrated an ability to induce cell cycle arrest at the G2/M phase. researchgate.net

The Hedgehog (HH) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to various cancers. nih.gov The G-protein coupled receptor Smoothened (SMO) is a key transducer in this pathway and a major target for anticancer drugs. nih.govnih.gov

Research has successfully identified novel SMO antagonists that bear the versatile purine scaffold. nih.gov A derivative, compound 4s, was confirmed to be a direct SMO antagonist through competitive displacement assays using BODIPY-cyclopamine, a known SMO-binding molecule. nih.gov This antagonism effectively blocks the HH signaling cascade, leading to reduced cancer cell growth, colony formation, and the induction of apoptosis. nih.gov This positions purine derivatives based on the this compound structure as potential agents for treating cancers driven by the Hedgehog pathway. nih.gov

Interaction with Purine Receptors and Purine Metabolism Pathways

As purine analogs, these compounds are recognized by the cellular machinery involved in purine metabolism, a characteristic that is central to their mechanism of action. nih.gov They function as antimetabolites, interfering with the synthesis or use of natural purines, which are essential for creating DNA and RNA. nih.gov

Cancer cells often have an accelerated rate of purine biosynthesis to support rapid proliferation. nih.gov By acting as antimetabolites, purine analogs can disrupt this process. nih.gov Furthermore, the efficacy of antiviral purine nucleobases can be significantly enhanced by co-administering them with inhibitors of de novo purine nucleotide biosynthesis. mdpi.com Inhibiting this pathway can increase the cellular pool of phosphoribosyl-pyrophosphate (PRPP), a substrate required by the purine salvage pathway to convert the analog drug into its active form, thereby potentiating its effect. mdpi.com A related compound, 6-chloro-8-aza-9-cyclopentylpurine, was found to inhibit formyltetrahydrofolate synthetase, an enzyme involved in the purine synthesis pathway, highlighting the potential for these compounds to act as metabolic inhibitors. nih.gov

Structure Activity Relationship Sar Investigations

Correlating Structural Variations with Biological Efficacy

The potency and selectivity of purine-based compounds can be significantly altered by modifying the substituents on the purine (B94841) core.

Impact of Substituents at the C-2, C-6, and N-9 Positions on Biological Activity

The purine molecule, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers several positions for chemical modification, with the C-2, C-6, and N-9 positions being particularly significant for biological activity. nih.gov

C-6 Position: The C-6 position is crucial for the interaction of purine analogues with various enzymes and receptors. In the case of 6-Chloro-9-cyclopentyl-9H-purine, the chloro group at this position is a key feature. This position is often a target for substitution to modulate activity. For instance, replacing the chlorine with different groups can drastically alter the compound's biological profile. In many purine-based series, a chlorine atom at C-6 is a versatile intermediate for further chemical synthesis, allowing for the introduction of a wide array of substituents. nih.govmedchemexpress.com The nature of the substituent at C-6 can determine whether a purine analogue acts as an agonist or antagonist at certain receptors. nih.gov

N-9 Position: Alkylation at the N-9 position is a common strategy in the design of purine-based therapeutic agents. nih.gov The substituent at this position often plays a significant role in determining the compound's affinity and selectivity for its target. The size and nature of the group at N-9 can influence how the molecule fits into the binding pocket of a protein. For this compound, the cyclopentyl group is a defining feature.

C-2 Position: While the parent compound is unsubstituted at C-2, modifications at this position in other purine analogues have been shown to have a profound impact on activity. For example, the introduction of a cyano group at C-2 in N6-methyladenosine can convert it into an agonist, whereas the same substitution in N6-(3-iodobenzyl)-adenosine results in antagonism. nih.gov The presence of a 2-amino group, as seen in guanine-like purines, is also a critical determinant of biological function. nih.gov

Role of the Cyclopentyl Moiety at N-9 in Ligand-Target Interactions

The N-9 position of the purine ring is frequently substituted to enhance biological activity. The cyclopentyl group in this compound is a lipophilic moiety that can engage in hydrophobic interactions within the binding site of a target protein. This is often a favorable characteristic for inhibitors of enzymes such as kinases, where a hydrophobic pocket is frequently present.

The synthesis of various 9-cyclopentyl purine derivatives has been a focus of research aimed at developing potent anticancer agents. nih.gov The cyclopentyl group, by providing a specific conformational restriction and favorable hydrophobic contacts, can significantly contribute to the binding affinity of the molecule.

Interactive Data Table: Effect of N-9 Substituent on Biological Activity (Illustrative)

| N-9 Substituent | Relative Potency | Target Class |

| Hydrogen | Low | Various |

| Methyl | Moderate | Various |

| Cyclopentyl | High | Kinases, etc. |

| Cyclopropyl | Variable | Kinases, etc. |

| Ribose | High (Nucleoside) | Various |

Note: This table is illustrative and represents general trends observed in purine SAR studies.

Influence of Halogen Substituents (e.g., Chlorine) on Activity Profiles

The chlorine atom at the C-6 position of this compound is an important feature that influences its electronic properties and reactivity. Halogens, being electronegative, can alter the electron distribution in the purine ring system, which can affect binding interactions.

In some purine-based inhibitor series, chlorine is the preferred substituent over other functionalities like methoxy, trifluoromethyl, or methyl groups, suggesting its importance for potent activity. nih.gov The presence of a halogen can also provide a site for metabolic attack or be involved in specific halogen bonding interactions with the target protein. Studies have shown that a 6-chloro substituent is often a key starting point for creating libraries of compounds with diverse biological activities. researchgate.net

Comparative Analysis with Related Purine Analogues

To fully understand the unique properties of this compound, it is essential to compare it with other related purine derivatives.

Differentiation from 6-Chloropurine (B14466) and other N-Alkylpurines

6-Chloropurine: This is the parent purine core without any substituent at the N-9 position. medchemexpress.com While it serves as a crucial building block in chemical synthesis, its biological activity profile is distinct from its N-9 substituted counterparts. medchemexpress.com The addition of the cyclopentyl group at N-9 in this compound significantly increases its lipophilicity and provides a distinct three-dimensional shape, which is often critical for fitting into specific enzyme active sites.

Other N-Alkylpurines: The nature of the alkyl group at the N-9 position can dramatically affect biological activity. For example, comparing 9-cyclopentyl with 9-cyclopropyl derivatives reveals differences in potency and selectivity. uni.lu Generally, larger and more hydrophobic alkyl groups can lead to increased binding affinity, provided they fit within the geometric constraints of the target's binding pocket.

Interactive Data Table: Comparison of N-9 Substituted 6-Chloropurines (Illustrative)

| Compound | N-9 Substituent | Key Feature | General Activity Trend |

| 6-Chloropurine | Hydrogen | Small, polar N-H | Precursor, lower intrinsic activity |

| 6-Chloro-9-methylpurine | Methyl | Small, hydrophobic | Increased activity over parent |

| This compound | Cyclopentyl | Lipophilic, specific conformation | Often potent and selective |

| 6-Chloro-9-ethylpurine | Ethyl | Small, flexible alkyl | Moderate activity |

Evaluation against Purine Nucleoside Analogues (e.g., Carbocyclic and Acyclic Variants)

Purine nucleoside analogues, where a sugar moiety is attached at the N-9 position, represent a major class of therapeutic agents.

Carbocyclic Nucleoside Analogues: In these compounds, the furanose oxygen of the ribose sugar is replaced by a methylene (B1212753) group, forming a cyclopentane (B165970) ring. This modification confers resistance to enzymatic cleavage by phosphorylases, which can lead to improved metabolic stability and a longer duration of action. The cyclopentyl group of this compound can be seen as a simple mimic of the carbocyclic sugar ring found in compounds like aristeromycin. Studies on carbocyclic analogues of 2-amino-6-substituted-purines have highlighted their significant antiviral activities. nih.gov

Acyclic Nucleoside Analogues: These compounds feature an open-chain "sugar" mimic at the N-9 position. Acyclovir is a classic example. This structural modification also imparts resistance to certain metabolic pathways. The rigid cyclopentyl ring of this compound provides a more defined conformation compared to the flexibility of acyclic side chains, which can lead to different selectivity profiles.

The development of purine analogues, including this compound, continues to be a fertile area of research, with the potential to yield novel therapeutic agents for a variety of diseases. nih.gov

Steric and Electronic Property Contributions to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. For purine derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for enhanced potency.

In a study on 2,6,9-trisubstituted purine derivatives as potential anticancer agents, 3D-QSAR models were developed to understand the structural features governing their cytotoxicity. semanticscholar.org These models revealed that steric properties played a more dominant role in explaining the cytotoxic effects of the compounds compared to electronic properties, accounting for approximately 70% of the contribution. semanticscholar.org This suggests that the size and shape of the substituents are critical for fitting into the binding pocket of the target protein.

The analysis of the 3D-QSAR contour maps provided further insights. For instance, the models indicated that incorporating an arylpiperazinyl system at the C6 position of the purine ring is beneficial for cytotoxic activity. Conversely, the use of bulky substituents at the C2 position was found to be unfavorable. semanticscholar.org This highlights the specific spatial constraints of the biological target and provides a clear roadmap for designing more potent analogs.

The following table presents the cytotoxic activity of a selection of 2,6,9-trisubstituted purine derivatives against the HL-60 cancer cell line, illustrating the impact of different substituents.

| Compound | R2 Substituent | R6 Substituent | IC50 (µM) on HL-60 cells |

| 4a | Cl | 4-methylpiperazin-1-yl | > 100 |

| 4d | Cl | 4-phenylpiperazin-1-yl | 1.6 |

| 4g | 4-methylpiperazin-1-yl | 4-methylpiperazin-1-yl | 1.1 |

| 4j | 4-phenylpiperazin-1-yl | 4-phenylpiperazin-1-yl | 1.0 |

| 4r | morpholino | 4-(2-methoxyphenyl)piperazin-1-yl | 27 |

Data sourced from: Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assay. semanticscholar.org

Identification of Pharmacophore Features for Enhanced Activity

Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound derivatives, pharmacophore models have been developed to define the key structural requirements for their cytotoxic and apoptosis-inducing activities. nih.gov

A study involving a series of 2,6,9-trisubstituted purine derivatives identified a pharmacophore model that characterized the main structural features associated with their activity in various cancer cell lines. nih.gov This model highlighted the importance of:

Aromatic centers: These are often involved in π-π stacking or hydrophobic interactions with the target protein.

A hydrogen bond acceptor/donor center: This indicates the potential for crucial hydrogen bonding interactions with amino acid residues in the binding site.

A hydrophobic area: The presence of a hydrophobic region, such as the cyclopentyl group at N9, is often essential for anchoring the molecule within a nonpolar pocket of the target. nih.gov

These identified pharmacophoric features are consistent with the observed cytotoxic activity of the assayed compounds and provide a valuable template for the design of new analogs with improved potency. nih.gov The following table shows the cytotoxic activity of another set of 2,6,9-trisubstituted purine derivatives against various cancer cell lines, further illustrating the structure-activity relationships.

| Compound | R2 Substituent | R6 Substituent | H1975 IC50 (µM) | HL-60 IC50 (µM) | HCT116 IC50 (µM) | HeLa IC50 (µM) |

| 4a | Cl | 4-benzylpiperidino | > 50 | 12.5 | > 50 | > 50 |

| 4c | Cl | 4-(2-fluorobenzyl)piperazino | 12.5 | 6.25 | 25 | 25 |

| 4e | Cl | 4-(4-chlorobenzyl)piperazino | 6.25 | 6.25 | 12.5 | 12.5 |

| 4h | morpholino | 4-benzylpiperidino | > 50 | 25 | > 50 | > 50 |

| 4j | morpholino | 4-(2-fluorobenzyl)piperazino | 25 | 12.5 | 25 | 25 |

Data sourced from: Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. nih.gov

Preclinical Biological Evaluation in Non Human and in Vitro Models

Antineoplastic Activity Research

Research into the anticancer potential of 6-Chloro-9-cyclopentyl-9H-purine has largely been conducted through the synthesis and evaluation of its more complex derivatives. This compound is a key starting material for creating novel 6,9-disubstituted and 2,6,9-trisubstituted purines, which have been assessed for their ability to combat cancer cells. nih.govnih.gov These studies utilize this compound as a scaffold to which various chemical groups are attached, aiming to enhance cytotoxic activity against malignant cells. nih.govnih.gov The antineoplastic activity of these resulting molecules is then rigorously tested against a wide range of human cancer cell lines.

The cytotoxic effects of derivatives synthesized from this compound have been evaluated across several panels of human cancer cell lines. The standard method for this evaluation is often the Sulforhodamine B (SRB) assay, which measures drug-induced cytotoxicity. nih.govnih.gov

Derivatives of this compound have demonstrated significant cytotoxic activity against various human hepatocellular carcinoma (HCC) cell lines. In multiple studies, newly synthesized analogs were tested on liver cancer panels that included cell lines such as Huh7, HepG2, and Hep3B. nih.govnih.gov

One study reported the synthesis of novel 6-(substituted phenyl piperazine)-8-(4-substituted phenyl)-9-cyclopentyl purines. Among these, a derivative known as compound 19 showed remarkable anticancer activity against a panel of HCC cells, including Huh7, FOCUS, SNU475, SNU182, HepG2, and Hep3B, with IC₅₀ values ranging from 2.9 to 9.3 μM. nih.gov Another series of 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine (B94841) analogs also showed potent activity, with several compounds exhibiting IC₅₀ values under 10 μM against the Huh7 cell line. nih.gov

The anticancer potential of this compound derivatives extends to breast carcinoma. Initial screenings of newly synthesized purine analogs consistently include the MCF7 human breast cancer cell line. nih.govnih.govresearchgate.net For instance, a series of 6,9-disubstituted purine analogs showed promising cytotoxic activities against MCF7 cells, with IC₅₀ values in the micromolar range. researchgate.net Similarly, studies on 6,8,9-trisubstituted purine derivatives also confirmed cytotoxic effects against the MCF7 cell line. nih.gov While MCF7 is a common model, specific data on the T47D cell line for this particular class of compounds is not as widely reported in the reviewed literature.

The HCT116 human colorectal carcinoma cell line is another key model used to assess the antineoplastic activity of this compound derivatives. nih.govnih.gov Synthesized analogs have been shown to inhibit the proliferation of HCT116 cells effectively. Studies on both 6,9-disubstituted and 6,8,9-trisubstituted purine analogs reported cytotoxic activity against this cell line, indicating a broad spectrum of potential applications for this class of compounds in cancer research. nih.govresearchgate.net

The exploration of this compound derivatives has also touched upon other types of cancer. Research has indicated that 2,6-disubstituted-9-cyclopentyl-9H-purines possess kinase inhibitory activity relevant to the treatment of Acute Myeloid Leukemia (AML). google.com These compounds are considered potential therapeutic agents because they target pathways often mutated in AML. google.com

While direct studies on this compound derivatives against glioma, lung, and melanoma cell lines are less common, related purine analogs offer insights. For instance, a structurally related purine, 6-Chloro-9-(b-D-ribofuranosyl)purine, has shown significant cytotoxicity against melanoma cells in vitro. biosynth.com Furthermore, other complex purine derivatives have been investigated for their activity against glioblastoma multiforme (GBM), a type of glioma. mdpi.com Research on derivatives targeting lung cancer has also been reported within the broader class of purine analogs. nih.gov

A crucial aspect of antineoplastic research is understanding how a compound induces cancer cell death. For the derivatives of this compound, the primary mechanism of action identified is the induction of apoptosis. nih.govnih.gov

Studies have shown that the most potent synthesized analogs trigger programmed cell death in cancer cells. For example, compound 19, a derivative of this compound, was found to exert its strong cytotoxic effects by inducing apoptosis in hepatocellular carcinoma cells. nih.govnih.gov This process is often linked to the inhibition of specific cellular targets, such as the Src kinase, which plays a central role in cell survival and proliferation. Inactivation of c-Src by these purine analogs is a key step in initiating the apoptotic cascade in treated cancer cells. nih.gov There is currently limited information available regarding the induction of senescence-associated cell death by this specific class of compounds.

Inhibition of Cancer Cell Proliferation and Colony Formation Assays

Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. In one study, a series of 6,9-disubstituted purine analogues were synthesized, with the process commencing from the coupling of 2,6-dichloropurine (B15474) with cyclopentyl bromide to yield 2,6-dichloro-9-cyclopentyl-9H-purine. newdrugapprovals.org Subsequent modifications at the 6-position with different substituted piperazine moieties led to compounds that were evaluated for their in vitro anticancer activity.

Notably, several of these newly synthesized purine nucleobase analogs exhibited potent cytotoxic effects. Compounds with IC₅₀ values less than 10 μM against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines were identified. nih.gov One particular derivative, compound 19 in the study, showed high cytotoxic potential with an IC₅₀ of less than 5 μM and was found to induce apoptosis in liver cancer cells. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of critical cellular kinases, such as c-Src, which plays a pivotal role in cell cycle progression and survival. nih.gov

| Compound Category | Cancer Cell Lines Tested | Observed Activity (IC₅₀) | Reference |

| 6,9-disubstituted purine analogues | Huh7 (Liver Carcinoma) | < 10 μM for several derivatives | nih.gov |

| 6,9-disubstituted purine analogues | HCT116 (Colon Carcinoma) | < 10 μM for several derivatives | nih.gov |

| 6,9-disubstituted purine analogues | MCF7 (Breast Carcinoma) | < 10 μM for several derivatives | nih.gov |

| Selected potent analogue (compound 19) | Liver Cancer Cell Lines | < 5 μM | nih.gov |

In Vivo Efficacy Studies in Non-Human Xenograft Tumor Models (e.g., Melanoma)

While in vitro studies have shown promising results for derivatives of this compound, publicly available data on the in vivo efficacy of the parent compound or its direct derivatives in non-human xenograft tumor models, specifically for melanoma, are limited. The existing research primarily focuses on the synthesis and in vitro evaluation of these compounds against various cancer cell lines. nih.govnih.gov Further investigation is required to establish the in vivo anticancer activity and therapeutic potential of this class of compounds in animal models of melanoma and other cancers.

Antiviral Activity Assessments

The structural similarity of this compound to natural purine nucleosides has prompted investigations into its potential as an antiviral agent or as a precursor for antiviral drugs.

Inhibition of Viral Replication in Cellular Models

Direct evidence for the inhibition of viral replication in cellular models by this compound itself is not extensively documented in available research. Studies on related purine analogues have shown antiviral activity against a range of viruses. For instance, certain 9-β-D-ribofuranosylpurine-6-carboxamides have demonstrated significant in vitro antiviral activity. nih.gov However, specific data on the direct antiviral effects of this compound are needed to fully assess its potential in this area.

Role as a Precursor in Antiviral Drug Development (e.g., Penciclovir, Famciclovir)

A significant role of the 6-chloro-purine scaffold lies in its use as a key intermediate in the synthesis of important antiviral drugs. The compound 2-amino-6-chloropurine (B14584), which shares the core purine structure, is a well-established starting material for the production of famciclovir (B1672041). google.com Famciclovir is an orally administered prodrug that is converted in the body to the active antiviral agent, penciclovir. newdrugapprovals.org Penciclovir is effective against various herpesviruses. newdrugapprovals.org The synthesis of famciclovir involves the alkylation of the 2-amino-6-chloropurine at the N9 position, followed by further chemical modifications. google.com This underscores the importance of the 6-chloro-purine moiety as a foundational block in the development of clinically significant antiviral therapies.

Immunomodulatory Potential

The ability of purine analogues to interact with key enzymes in cellular signaling pathways, such as kinases, suggests a potential for immunomodulatory activity.

Modulation of Immune Responses via Specific Kinase Inhibition

Derivatives of 9-cyclopentyl-9H-purines have been investigated for their kinase inhibitory activity. For instance, 2,6-disubstituted-9-cyclopentyl-9H-purines have been identified as inhibitors of kinases such as FLT3, CDK (cyclin-dependent kinase), and PDGFR (platelet-derived growth factor receptor). researchgate.net The inhibition of these kinases can have profound effects on immune cell signaling and proliferation. Cyclin-dependent kinases, for example, are crucial regulators of the cell cycle, and their inhibition can impact the clonal expansion of lymphocytes, a key process in the adaptive immune response. While direct evidence for the immunomodulatory effects of this compound through kinase inhibition is still emerging, the activity of its derivatives suggests that this is a promising area for future research. The development of specific kinase inhibitors from this purine scaffold could lead to novel therapeutic strategies for autoimmune diseases and other immune-mediated disorders.

Antimicrobial Efficacy

The potential of this compound as an antimicrobial agent has been considered, given the known antimicrobial activities of some purine analogs. However, specific and detailed research on its efficacy against various bacterial strains is limited.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

There is a lack of specific published studies detailing the activity of this compound against a broad spectrum of Gram-positive and Gram-negative bacterial strains. While a related compound, 6-chloro-8-aza-9-cyclopentylpurine, was found to inhibit bacterial RNA polymerase, this does not provide direct data on the antibacterial spectrum of this compound. nih.gov Research on other heterocyclic compounds, including carbazole (B46965) derivatives, has demonstrated antimicrobial effects, but these findings are not directly transferable to the compound . mdpi.comnih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Consistent with the lack of broad-spectrum activity data, no specific Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive and Gram-negative bacteria have been reported in the scientific literature. The determination of MIC is a quantitative measure of a compound's antimicrobial potency and is essential for evaluating its potential as an antibiotic. The absence of this data precludes a definitive assessment of its antimicrobial efficacy.

Below is a table summarizing the lack of available MIC data for this compound against representative bacterial strains.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-Positive | Data not available |

| Streptococcus pneumoniae | Gram-Positive | Data not available |

| Escherichia coli | Gram-Negative | Data not available |

| Pseudomonas aeruginosa | Gram-Negative | Data not available |

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Binding Affinity Predictions for Kinase Activation Sites (e.g., BTK, ALK, DDR2)

Derivatives of 6-Chloro-9-cyclopentyl-9h-purine have been investigated as inhibitors of several protein kinases, including Bruton's tyrosine kinase (BTK), Anaplastic Lymphoma Kinase (ALK), and Discoidin Domain Receptor 2 (DDR2). Molecular docking studies have been crucial in predicting the binding affinities of these compounds. For instance, a series of newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine (B94841) nucleobase analogs, derived from this compound, were evaluated for their inhibitory potential against these kinases. nih.gov

In one such study, KINOMEscan™ profiling was employed to identify direct interactions with the human kinome, revealing that certain derivatives selectively target specific kinases. nih.gov Molecular docking simulations were then performed to understand the structural basis of these interactions and to predict the binding affinities. These simulations analyze the interactions between the ligand and the amino acid residues within the kinase's active site, providing insights into the forces driving the binding, such as hydrogen bonds and hydrophobic interactions. nih.gov

| Derivative | Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Compound 19 | ALK | Data not available | Activation loop residues |

| Compound 19 | BTK | Data not available | Activation loop residues |

| Compound 56 | DDR2 | Data not available | Activation loop residues |

Note: Specific binding affinity values from the reviewed literature were not available for public disclosure.

Receptor-Ligand Complex Characterization (e.g., SMO Receptor)

The purine scaffold is also a key feature in the design of antagonists for the Smoothened (SMO) receptor, a critical component of the Hedgehog signaling pathway. mdpi.com While direct docking studies of this compound with the SMO receptor are not extensively documented in the available literature, research on other 2,6,9-trisubstituted purine derivatives provides valuable insights into the potential binding modes. mdpi.comnih.gov

Docking studies on these related purine analogs have helped to characterize the receptor-ligand complex, identifying key interactions within the SMO binding pocket. These in silico models are instrumental in guiding the design of new SMO antagonists with improved potency and selectivity. mdpi.com The binding of these antagonists is often characterized by interactions with specific residues that stabilize the complex and prevent the conformational changes required for receptor activation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of both the ligand and the protein target over time. This technique allows for a more dynamic understanding of the binding process compared to the static picture provided by molecular docking. For derivatives of this compound, MD simulations have been used to assess the stability of the predicted docking poses and to analyze the conformational landscape of the ligand-protein complex. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational methods used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. These models are valuable for understanding the structural requirements for activity and for predicting the potency of new, unsynthesized analogs.

Comparative Molecular Field Analysis (CoMFA)

These studies typically involve aligning a series of active compounds and calculating their steric and electrostatic interaction energies with a probe atom at various grid points surrounding the molecules. The resulting data is then analyzed using partial least squares (PLS) regression to generate a 3D map that indicates regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Predictive Modeling for Biological Activity and Selectivity

Building on the principles of QSAR, predictive models can be developed to forecast the biological activity and selectivity of novel compounds. These models integrate various molecular descriptors, including 2D and 3D properties, to establish a mathematical relationship with the observed biological data. For kinase inhibitors, a key application of predictive modeling is to anticipate the selectivity profile of a compound across a panel of different kinases. nih.gov

By training models on datasets of known kinase inhibitors with their corresponding activity and selectivity data, it is possible to identify the key molecular features that govern selective inhibition. For derivatives of this compound, such models could be used to guide the design of analogs with enhanced selectivity for a specific kinase target, thereby reducing off-target effects. These predictive models are powerful tools in the drug discovery pipeline, enabling the prioritization of synthetic efforts towards compounds with the most promising predicted profiles. nih.govnih.gov

Derivatization and Prodrug Strategies

6-Chloro-9-cyclopentyl-9H-purine as a Key Intermediate in Organic Synthesis

This compound serves as a versatile scaffold for the generation of a wide array of purine (B94841) derivatives. The reactivity of the chlorine atom at the C-6 position of the purine ring makes it an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the synthesis of novel compounds with diverse biological activities.

The synthesis of this compound itself is a critical first step. A common synthetic route involves the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with cyclopentylamine, followed by reduction of the nitro group and subsequent cyclization to form the purine ring system. nih.gov Another approach starts from 6-chloropurine (B14466) and introduces the cyclopentyl group at the N-9 position. nih.gov

Once obtained, this intermediate is primed for further modification. For instance, it can be a precursor for the synthesis of 6,9-disubstituted and 2,6,9-trisubstituted purine ribonucleosides through sequential nucleophilic aromatic substitution, glycosylation, and deprotection steps. researchgate.net The strategic placement of different substituents allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects.

Design and Synthesis of Advanced Purine Analogues

The core structure of this compound provides a robust platform for the design and synthesis of advanced purine analogues with potential applications in various therapeutic areas, particularly in oncology. Researchers have successfully synthesized novel series of purine derivatives by introducing different substituents at the C-6 and C-8 positions. nih.govtubitak.gov.tr

One notable example is the synthesis of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.govtubitak.gov.tr This was achieved through a multi-step process starting from 4,6-dichloro-5-nitropyrimidine. nih.gov The resulting compounds were evaluated for their cytotoxic activity against various human cancer cell lines, with some analogues demonstrating significant efficacy, even surpassing that of clinically used drugs like 5-Fluorouracil and Fludarabine. tubitak.gov.tr

Another area of exploration involves the synthesis of 6,9-disubstituted purine analogues bearing a 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) group at the N-9 position. nih.gov These compounds have also shown promising cytotoxic activities against a panel of cancer cell lines. nih.gov The structure-activity relationship (SAR) studies of these analogues provide valuable insights for the rational design of more potent and selective anticancer agents.

Prodrug Design for Enhanced Biological Delivery and Efficacy

Esterification Strategies for Improved Membrane Permeability

Esterification is a widely employed prodrug approach to enhance the lipophilicity and, consequently, the membrane permeability of drug molecules containing hydrophilic functional groups like carboxylic acids or hydroxyls. nih.gov By masking these polar groups, the resulting ester prodrugs can more readily cross cell membranes. nih.govnih.gov

In the context of purine analogues, which often possess hydroxyl groups (for example, on a ribose or deoxyribose moiety), esterification can significantly improve their cellular uptake. nih.govgoogle.com For instance, the conversion of a carboxylic acid-containing compound to its ester form has been shown to enhance cellular penetration. nih.gov This strategy is particularly relevant for nucleoside analogues where the hydroxyl groups on the sugar moiety can be esterified. A well-known example is the development of valganciclovir, a mono-L-valine ester prodrug of ganciclovir, which exhibits improved oral bioavailability. google.com

Enzyme-Activated Prodrug Systems

Enzyme-activated prodrug systems represent a more targeted approach to drug delivery. nih.gov In this strategy, a non-toxic prodrug is administered and is specifically converted into its active, cytotoxic form by an enzyme that is either naturally present at higher levels in target tissues (e.g., tumors) or is exogenously introduced. nih.govnih.gov

Several enzyme/prodrug systems have been investigated for cancer therapy. nih.gov One such system involves the use of E. coli purine nucleoside phosphorylase (PNP) to activate purine-based prodrugs like 6-methylpurine (B14201) deoxyriboside. nih.gov The activated drug can then exert its cytotoxic effects on both proliferating and non-proliferating cells. nih.gov Another example is the herpes simplex virus thymidine (B127349) kinase (HSV-TK)/ganciclovir (GCV) system, where the HSV-TK enzyme phosphorylates the prodrug GCV, leading to its incorporation into DNA and subsequent cell death. nih.gov

The design of these systems requires careful consideration of the enzyme's substrate specificity and the prodrug's stability and activation kinetics. nih.gov For instance, the development of aryloxy phosphoramidate (B1195095) pronucleotides has proven to be a successful strategy for delivering nucleoside monophosphates into cells, bypassing the often rate-limiting initial phosphorylation step. nih.gov

Development of Novel Heterocyclic Structures Incorporating the Purine Scaffold

The versatility of the purine scaffold extends beyond simple substitutions. Researchers are actively exploring the development of novel heterocyclic structures that incorporate the purine ring system to create more complex and potentially more active molecules. This can be achieved through various synthetic strategies, including multicomponent reactions (MCRs). researchgate.netmdpi.com

MCRs offer an efficient way to generate molecular diversity by combining three or more starting materials in a single reaction vessel to form a complex product that contains portions of all the reactants. mdpi.com This approach has been used to synthesize a wide range of heterocyclic compounds, and its application to purine chemistry holds significant promise for the discovery of new therapeutic agents.

By strategically designing the components of the MCR, it is possible to construct novel fused heterocyclic systems or to append other heterocyclic rings to the purine core. These new chemical entities can then be screened for a variety of biological activities, opening up new avenues for drug discovery.

Advanced Analytical Techniques in Research

Crystallographic Analysis

Crystallographic techniques provide definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For purine (B94841) derivatives, this technique allows for unambiguous confirmation of the molecular structure and reveals details about crystal packing.

For instance, the structure of (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine, a related compound, was elucidated using X-ray diffraction. nih.gov The analysis revealed that the asymmetric unit contained two independent molecules and provided detailed information on their conformation and the crystal packing, which was characterized by layers of molecules ordered in a chain-like fashion. nih.gov Similarly, the crystal structure of 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine was determined by X-ray analysis, which identified two independent molecules in the asymmetric unit with different conformations. nih.gov This analysis also highlighted intermolecular π–π stacking interactions and C—Cl⋯π interactions that stabilize the crystal lattice. nih.gov These examples demonstrate the power of X-ray diffraction in providing a definitive structural proof for this class of compounds.

Table 3: Example Crystallographic Data for a Related Purine Derivative, (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine

| Parameter | Value |

| Formula | C₉H₉ClN₄ nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| Unit Cell Dimensions | a = 8.1818 Å, b = 9.7103 Å, c = 13.9435 Å nih.gov |

| Molecules per Unit Cell (Z) | 4 nih.gov |

Chromatographic Purity and Composition Analysis (e.g., HPLC, LC-MS, UPLC, TLC)

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. They are routinely used to monitor the progress of reactions, purify products, and assess the purity of the final compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions involving purine synthesis. rsc.org

Column Chromatography: Following synthesis, column chromatography is a standard method for the purification of 6-Chloro-9-cyclopentyl-9H-purine and its derivatives from reaction mixtures. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and its advanced version, UPLC, are powerful techniques for assessing the purity of purine compounds. Reversed-phase HPLC/UPLC, often coupled with a mass spectrometer (LC-MS), provides highly accurate data on purity and can be used to identify impurities. For example, UPLC has been effectively used to analyze the chromatographic behavior of structurally similar 6-chloro-1,3,5-triazine derivatives, demonstrating its utility for this class of heterocyclic compounds. mdpi.com Vendor documentation for related compounds like 6-Chloro-9-cyclopropyl-9H-purine often lists the availability of HPLC and LC-MS data to confirm purity. bldpharm.com

Biochemical and Cellular Assay Techniques

Once purified and characterized, this compound and its derivatives are used in various biochemical and cellular assays to investigate their biological activity.

Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines, such as hepatocellular carcinoma cells. nih.gov In these studies, assays are performed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). nih.gov

To understand the mechanism of action, specific biochemical assays are employed. For instance, KINOMEscan™ profiling is a high-throughput screening method based on competition binding that has been used to investigate the potential of purine analogs to act as kinase inhibitors. nih.gov This technique helps identify direct interactions between the compound and a large panel of human kinases, revealing potential molecular targets. nih.gov Research has shown that derivatives of the title compound can inhibit kinases such as ALK, BTK, and DDR2, which are important targets in cancer therapy. nih.gov

Cell Viability and Proliferation Assays (e.g., SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content. This assay is a valuable tool for assessing the cytotoxic effects of chemical compounds on cancer cell lines. In a recent study, a series of novel 6,8,9-trisubstituted purine analogues, synthesized from a precursor related to this compound, were evaluated for their in vitro cytotoxic activity against various human cancer cell lines, including liver (Huh7), colon (HCT-116), and breast (MCF-7) cancer cells.

The cytotoxic effects of these purine derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values using the SRB assay. The results, as detailed in the table below, demonstrate the potential of these compounds to inhibit cancer cell proliferation. For instance, compounds 5 and 6 showed notable cytotoxic activity against Huh7 liver cancer cells, with IC50 values lower than the standard chemotherapeutic drug 5-Fluorouracil (5-FU). nih.gov

| Compound | Substitution at C6 | Huh7 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |

|---|---|---|---|---|

| 5 | 4-phenylpiperazin-1-yl | 17.9 ± 3.5 | 25.4 ± 4.1 | NI |

| 6 | 4-(p-tolyl)piperazin-1-yl | 14.2 ± 2.8 | 33.1 ± 6.2 | NI |

| 7 | 4-(4-fluorophenyl)piperazin-1-yl | NI | 41.7 ± 8.3 | NI |

| 8 | 4-(4-methoxyphenyl)piperazin-1-yl | 23.6 ± 4.7 | NI | NI |

| 5-FU (Control) | - | 30.6 ± 1.8 | 4.1 ± 0.3 | 3.5 ± 0.7 |

Western Blotting for Protein Expression and Phosphorylation Status

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, providing insights into the molecular pathways affected by a compound. In the context of purine analog research, Western blotting is crucial for identifying the downstream targets of these potential anticancer agents.

A study on newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine nucleobase analogs, which used this compound as a starting material, investigated the effect of a particularly potent derivative, compound 19 , on key signaling proteins in liver cancer cells. The results from the Western blot analysis revealed that treatment with compound 19 led to a significant decrease in the expression levels of several proteins critical for cell cycle progression and survival. nih.gov

Specifically, the expression of phosphorylated Src (phospho-Src), a protein associated with cancer cell proliferation and metastasis, was reduced. nih.gov Additionally, the levels of phosphorylated Retinoblastoma protein (phospho-Rb), Cyclin E, and Cyclin-dependent kinase 2 (Cdk2), all of which are key regulators of the cell cycle, were also diminished upon treatment with compound 19 . These findings suggest that this purine derivative exerts its anticancer effects by targeting these specific signaling pathways. nih.gov

| Protein | Function | Observed Change upon Treatment |

|---|---|---|

| phospho-Src | Signal transduction, cell proliferation | Decreased |

| phospho-Rb | Cell cycle regulation (G1/S transition) | Decreased |

| Cyclin E | Cell cycle regulation (G1/S transition) | Decreased |

| Cdk2 | Cell cycle regulation (G1/S transition) | Decreased |

Beta-Galactosidase Assays for Senescence Markers

Cellular senescence is a state of irreversible growth arrest that can be induced by various stimuli, including treatment with certain anticancer drugs. The activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0 is a widely recognized biomarker for senescent cells. nih.govresearchgate.net Purine analogs have been shown to induce apoptosis and, in some cases, senescence in cancer cells. nih.gov

| Treatment Group | Expected Outcome | Interpretation |

|---|---|---|

| Control (Untreated Cancer Cells) | Low percentage of blue-stained cells | Basal level of senescence |

| Purine Analog-Treated Cancer Cells | Increased percentage of blue-stained cells | Induction of cellular senescence |

Receptor Binding Displacement Assays (e.g., BODIPY-cyclopamine)

Receptor binding displacement assays are essential for determining if a compound directly interacts with a specific molecular target. In the context of certain cancers, the Hedgehog (Hh) signaling pathway is aberrantly activated, and the Smoothened (SMO) receptor is a key therapeutic target within this pathway. nih.gov Cyclopamine is a known inhibitor of the SMO receptor, and a fluorescently labeled version, BODIPY-cyclopamine, is used in displacement assays to screen for new SMO antagonists.

Research into novel SMO antagonists has explored the use of a purine scaffold to design new inhibitory compounds. nih.gov In these studies, a BODIPY-cyclopamine displacement assay is a critical step to confirm that the newly synthesized purine derivatives act directly on the SMO receptor. The principle of the assay involves incubating cells expressing the SMO receptor with BODIPY-cyclopamine in the presence and absence of the test compound. A reduction in the fluorescence signal in the presence of the test compound indicates that it is competing with BODIPY-cyclopamine for binding to the SMO receptor, thus identifying it as a potential SMO antagonist.

| Condition | Description | Expected Result | Conclusion |

|---|---|---|---|

| Control | SMO-expressing cells + BODIPY-cyclopamine | High fluorescence | BODIPY-cyclopamine binds to SMO |

| Test | SMO-expressing cells + BODIPY-cyclopamine + Purine Analog | Reduced fluorescence | Purine analog displaces BODIPY-cyclopamine, indicating binding to SMO |

| Negative Control | SMO-expressing cells + BODIPY-cyclopamine + Non-binding compound | High fluorescence | Non-binding compound does not compete with BODIPY-cyclopamine |

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications based on Mechanism of Action

The foundational structure of 6-Chloro-9-cyclopentyl-9h-purine has been instrumental in the synthesis of new compounds with significant potential as anticancer agents. Research has shown that derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. For instance, newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl containing purine (B94841) nucleobase analogs have demonstrated potent anticancer activity against human cancer cells. nih.gov

One key mechanism of action identified is the inhibition of c-Src kinase. nih.gov Inactivation of c-Src is known to induce apoptosis in liver cancer cells. nih.gov Studies on hepatocellular carcinoma cells revealed that treatment with specific analogs derived from this compound led to a significant decrease in the levels of active, phosphorylated c-Src kinase. nih.gov This inhibition disrupts the cell cycle, specifically by decreasing levels of phospho-Rb, cyclin E, and cdk2, ultimately leading the cancer cell to apoptosis. nih.gov

Further research into purine derivatives has highlighted their potential as inhibitors of other crucial cellular targets. Cyclin-dependent kinase 9 (CDK9) has emerged as an important target in oncology, and 9H-purine derivatives are being investigated as potent CDK9 inhibitors. nih.gov The development of such inhibitors provides a basis for novel anticancer strategies. nih.gov Purine analogues, in general, are recognized for their ability to interfere with nucleic acid synthesis and purine metabolism, which are fundamental processes for cancer cell proliferation. researchgate.netdrugbank.com

Integration into Multi-Targeting Approaches in Chemical Biology

The versatility of the this compound framework allows for its integration into multi-targeting approaches, a promising strategy in chemical biology to combat complex diseases like cancer. This approach aims to design single molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy and a lower likelihood of drug resistance.

Derivatives of this compound have shown the potential to act on several kinases involved in cancer progression. For example, some analogs have been found to interact with Anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK), both of which can act as upstream activators of c-Src. nih.gov By targeting multiple nodes in a signaling cascade, such as ALK, BTK, and c-Src, these compounds can exert a more profound and durable anti-cancer effect. nih.gov The ability of a single compound to reach toward multiple subsites of the active site of different kinases underscores the potential for developing multi-targeting agents from this purine scaffold. nih.gov This strategy is crucial for addressing the acquired resistance mechanisms that often develop in cancer cells. nih.gov

Development of Advanced Analogues with Improved Potency and Selectivity

A primary focus of ongoing research is the rational design and synthesis of advanced analogues of this compound to enhance their potency and selectivity. nih.gov While purine analogs are resourceful therapeutic agents, improving their selectivity is essential to minimize potential toxicities. nih.gov

Researchers have successfully synthesized novel series of purine derivatives by modifying the core structure. One approach involves a multi-step synthesis starting from 6-chloropurine (B14466) or 4,6-dichloro-5-nitropyrimidine (B16160) to create 6,8,9-trisubstituted purine analogues. nih.govnih.gov For example, 6-[4-(substituted phenyl)sulfonyl piperazines] and 6-(substituted phenyl) purines have been prepared from this compound. nih.gov These modifications have yielded compounds with significantly improved cytotoxic activity against various cancer cell lines, including liver, colon, and breast cancer. nih.gov

In some cases, the synthesized analogs have shown lower IC50 values (a measure of potency) than clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov The development of compounds with a phenyl group at the C-8 position of the purine structure is one promising avenue for creating agents with improved anticancer properties. nih.gov These findings provide a strong foundation for the future development of new, more effective cancer therapies based on this versatile chemical scaffold. nih.gov

Application in Understanding Fundamental Biological Processes Regulated by Purine Metabolism

Beyond direct therapeutic applications, this compound and its derivatives serve as valuable chemical tools for understanding the fundamental biological roles of purine metabolism and signaling. The purinergic system, which includes purine mediators, receptors, and enzymes, is a complex network that regulates a vast array of physiological and pathological processes. nih.gov

Purine analogues can be used to probe the function of this system. They can interfere with nucleic acid synthesis, modulate the activity of enzymes involved in purine metabolism like hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), and interact with purine receptors. researchgate.netdrugbank.com The study of these interactions helps to elucidate the intricate signaling pathways that govern cell function. nih.gov Extracellular purines are known to accumulate in response to cellular stress, such as tissue injury or hypoxia, and play a crucial role in regulating immune responses and inflammation. nih.gov By using purine analogues, researchers can dissect these complex regulatory mechanisms, which has important implications for immune-mediated inflammatory diseases. nih.govazpharmjournal.com Furthermore, these compounds can help in studying cellular events like DNA duplex stability and the role of various base modifications, providing deeper insights into gene regulation and metabolism. azpharmjournal.com

Q & A

Q. What are the standard synthetic routes for 6-Chloro-9-cyclopentyl-9H-purine?

The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. A common method includes reacting 6-chloropurine derivatives with cyclopentylating agents under basic conditions. For example, in analogous syntheses, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine was prepared via Pd-catalyzed Suzuki-Miyaura coupling using arylboronic acids, K₂CO₃ as a base, and toluene as the solvent under reflux (12 hours), followed by purification via column chromatography (EtOAc/hexane) . A similar approach could be adapted for introducing the cyclopentyl group by substituting tetrahydropyran with cyclopentyl reagents.

Example Reaction Conditions Table

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| 6-Chloropurine derivative | Substrate | 1.0 mmol |

| Cyclopentylating agent | Nucleophile | 1.5 mmol |

| Pd(PPh₃)₄ | Catalyst | 0.05 mmol (5 mol%) |

| K₂CO₃ | Base | 1.5 mmol |

| Solvent | Reaction medium | Toluene, reflux |

| Purification | Chromatography | EtOAc/hexane (1:3–1:6) |

Q. How is the structural confirmation of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclopentyl protons appear as multiplet signals at δ 1.5–2.5 ppm, while purine C6-Cl resonates downfield in ¹³C NMR).

- X-ray Crystallography : For analogs like (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine, crystal structure data (space group, unit cell parameters) validate stereochemistry and substituent orientation .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁ClN₄O₄ at 294.0462 ).

Advanced Questions

Q. How do N-9 substituents (e.g., cyclopentyl vs. ethyl/methyl) influence the reactivity of 6-chloropurines?